Cas no 13370-62-2 (N-(4-Bromophenyl)glycine)

N-(4-Bromophenyl)glycine structure
N-(4-Bromophenyl)glycine structure
商品名:N-(4-Bromophenyl)glycine
CAS番号:13370-62-2
MF:C8H8BrNO2
メガワット:230.058621406555
MDL:MFCD00706053
CID:820186
PubChem ID:6917281

N-(4-Bromophenyl)glycine 化学的及び物理的性質

名前と識別子

    • 2-((4-Bromophenyl)amino)acetic acid
    • [(4-BROMOPHENYL)AMINO]ACETIC ACID
    • 2-(4-bromoanilino)acetic acid
    • 2-(4-Bromophenylamino)acetic acid
    • AKOS BB-8683
    • N-(4-bromophenyl)glycine
    • Glycine, N-(4-broMophenyl)-
    • 2-[(4-bromophenyl)amino]ethanoic acid
    • ALBB-027322
    • N-(4-Bromophenyl)glycine (Ph(4-Br)-Gly-OH)
    • PEWAAAOJNYRFMW-UHFFFAOYSA-N
    • DB-032351
    • 2-((4-Bromophenyl)amino)aceticacid
    • PEWAAAOJNYRFMW-UHFFFAOYSA-
    • DTXSID30426052
    • InChI=1/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
    • GS-5447
    • AKOS000102000
    • CL8804
    • Z274534708
    • 13370-62-2
    • 2-[(4-bromophenyl)amino]acetic acid
    • SCHEMBL161755
    • (4-bromo-phenylamino)-acetic acid
    • CS-0208031
    • EN300-78418
    • MFCD00706053
    • (4-bromophenylamino)acetic acid
    • p-Bromanilin-Eisessig
    • N-(4-Bromophenyl)glycine
    • MDL: MFCD00706053
    • インチ: 1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
    • InChIKey: PEWAAAOJNYRFMW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)NCC(=O)O

計算された属性

  • せいみつぶんしりょう: 228.97384
  • どういたいしつりょう: 228.97384g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • PSA: 49.33

N-(4-Bromophenyl)glycine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM308894-1g
2-((4-Bromophenyl)amino)acetic acid
13370-62-2 95%
1g
$456 2022-06-13
eNovation Chemicals LLC
D509061-1g
(4-Bromo-phenylamino)-acetic acid
13370-62-2 95%
1g
$428 2024-05-24
Chemenu
CM308894-5g
2-((4-Bromophenyl)amino)acetic acid
13370-62-2 95%
5g
$1368 2022-06-13
TRC
B999983-50mg
N-(4-Bromophenyl)glycine
13370-62-2
50mg
$ 95.00 2022-06-06
Alichem
A013017798-250mg
4-Bromophenylglycine
13370-62-2 97%
250mg
489.60 USD 2021-06-25
Alichem
A013017798-500mg
4-Bromophenylglycine
13370-62-2 97%
500mg
855.75 USD 2021-06-25
abcr
AB416383-1 g
N-(4-Bromophenyl)glycine (Ph(4-Br)-Gly-OH); .
13370-62-2
1g
€322.50 2023-04-24
abcr
AB416383-500 mg
N-(4-Bromophenyl)glycine
13370-62-2
500MG
€254.60 2022-06-10
Enamine
EN300-78418-0.25g
2-[(4-bromophenyl)amino]acetic acid
13370-62-2 95%
0.25g
$103.0 2023-02-12
Enamine
EN300-78418-10.0g
2-[(4-bromophenyl)amino]acetic acid
13370-62-2 95%
10.0g
$1101.0 2023-02-12

N-(4-Bromophenyl)glycine 関連文献

N-(4-Bromophenyl)glycineに関する追加情報

Professional Introduction to N-(4-Bromophenyl)glycine (CAS No. 13370-62-2)

N-(4-Bromophenyl)glycine, with the chemical formula C₈H₇BrNO₂ and a CAS number of 13370-62-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amino acid derivatives and has garnered considerable attention due to its versatile applications in drug development and molecular research.

The molecular structure of N-(4-Bromophenyl)glycine features a brominated phenyl ring attached to an amino acid backbone. This unique configuration makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromine atom on the phenyl ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

In recent years, N-(4-Bromophenyl)glycine has been extensively studied for its potential in the development of novel therapeutic agents. Its structural motif is particularly relevant in the design of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, researchers have explored its utility in creating inhibitors for kinases and other enzymes implicated in cancer and inflammatory diseases.

One of the most compelling aspects of N-(4-Bromophenyl)glycine is its role in peptidomimetics, where it serves as a building block for designing molecules that mimic the behavior of natural peptides but with enhanced stability and bioavailability. The bromine substituent on the phenyl ring facilitates the introduction of diverse side chains, enabling the creation of complex structures with tailored biological activities.

Recent advancements in computational chemistry have further highlighted the significance of N-(4-Bromophenyl)glycine. Molecular modeling studies have demonstrated its potential as a scaffold for developing drugs with improved pharmacokinetic properties. These studies suggest that modifications to the phenyl ring and the amino acid backbone can significantly influence drug solubility, metabolic stability, and target binding affinity.

The compound's relevance extends to materials science as well. Researchers have investigated its use in polymer chemistry, where it can contribute to the development of novel materials with specific optical and electronic properties. The bromine atom's ability to participate in various chemical reactions makes it an excellent candidate for introducing functional groups that can modify material characteristics.

In summary, N-(4-Bromophenyl)glycine (CAS No. 13370-62-2) is a multifaceted compound with broad applications in pharmaceuticals, peptidomimetics, and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow even further.

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Amadis Chemical Company Limited
(CAS:13370-62-2)N-(4-Bromophenyl)glycine
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清らかである:99%/99%/99%/99%
はかる:500mg/1g/5g/10g
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